(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride
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Overview
Description
(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for studying biological processes and developing novel therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)(pyridin-2-ylmethyl)amine involves the reaction of 2-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under ambient conditions. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of (Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic agent in drug discovery and development.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipicolylamine: Another pyridine-based compound used in similar applications.
Bis(pyridin-2-ylmethyl)amine: A structurally related compound with similar properties
Uniqueness
(Propan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride is unique due to its specific structural features, which confer distinct binding properties and reactivity. This makes it particularly valuable in applications requiring selective interaction with molecular targets.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8(2)11-7-9-5-3-4-6-10-9;;/h3-6,8,11H,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIHZFQKWZZEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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